

In-depth Technical Guide: IV-361, a Selective CDK7 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

IV-361 is a potent and selective, orally bioactive inhibitor of Cyclin-Dependent Kinase 7 (CDK7). With a Ki of ≤50 nM for CDK7, it demonstrates significant selectivity over other kinases such as CDK2 (Ki ≥1000 nM) and PLK1 (Ki ≥5000 nM).[1] Preclinical data indicate its potential as an anti-cancer agent, demonstrating growth inhibitory action in cancer cell lines and tumor volume suppression in mouse models. This document provides a comprehensive overview of the molecular structure, properties, and biological activity of **IV-361**, including detailed experimental protocols and an examination of its role within the CDK7 signaling pathway.

Molecular Structure and Physicochemical Properties

IV-361, with the chemical name N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide, is a complex heterocyclic molecule.[1] Its structure is characterized by a dihydropyrrolopyrazole core, substituted with a fluoromethylphenyl group and a trimethylsilylcyclobutanecarbonyl amino moiety.

Table 1: Physicochemical Properties of IV-361[1]



Property	Value	
Molecular Formula	C23H32FN5O2Si	
Molecular Weight	457.62 g/mol	
CAS Number	2055741-39-2	
Appearance	Solid	
Hydrogen Bond Donor Count	3	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	4	
Complexity	753	
InChI Key	FYIUNJAFLWNBAI-UHFFFAOYSA-N	

Table 2: Solubility of IV-361[1]

Formulation	Solubility
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline	≥ 2.25 mg/mL (4.92 mM)
10% DMSO + 90% Corn Oil	≥ 2.25 mg/mL (4.92 mM)

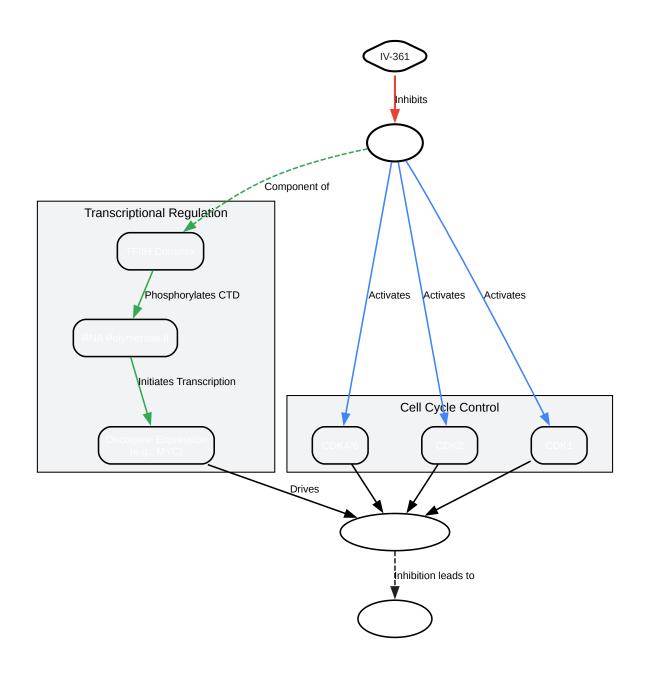
Mechanism of Action and Signaling Pathway

IV-361 exerts its biological effects through the selective inhibition of CDK7. CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which plays a dual role in regulating the cell cycle and gene transcription.

CDK7 Signaling Pathway:

The diagram below illustrates the central role of CDK7 in cellular processes and the point of intervention for **IV-361**.





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CDK7 Signaling Pathway and IV-361 Inhibition.

As depicted, CDK7 is essential for the activation of cell cycle-dependent kinases (CDK1, 2, 4, and 6) through T-loop phosphorylation. By inhibiting CDK7, **IV-361** prevents the activation of



these downstream CDKs, leading to cell cycle arrest. Furthermore, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including oncogenes like MYC. Inhibition of this function by **IV-361** leads to a downregulation of key survival and proliferation genes in cancer cells, ultimately inducing apoptosis.

Preclinical Biological Activity

The anti-cancer potential of IV-361 has been demonstrated in both in vitro and in vivo studies.

Table 3: In Vitro and In Vivo Activity of IV-361[1]

Assay	Cell Line / Model	Result
Kinase Inhibition (Ki)	CDK7	≤50 nM
CDK2	≥1000 nM	
PLK1	≥5000 nM	_
Cell Growth Inhibition (GI ₅₀)	HCT-116 (Colon Carcinoma)	≤100 nM
IL-2 and IL-17 Production Inhibition (IC50)	Peripheral Blood Mononuclear Cells (PBMCs)	≤100 nM
In Vivo Tumor Suppression	Female BALB/c nude mice with HCT-116 xenografts	≥46% tumor volume suppression at 25 mg/kg/day (oral administration)

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings. The following protocols are based on standard procedures and information inferred from the patent US20190256531A1.

Synthesis of IV-361

The synthesis of **IV-361** is a multi-step process that involves the construction of the core dihydropyrrolopyrazole scaffold followed by the coupling of the side chains. A detailed, step-by-step synthesis protocol is outlined in the patent document US20190256531A1. Researchers



should refer to this document for specific reaction conditions, reagents, and purification methods.

Experimental Workflow: Synthesis of IV-361 (Conceptual)



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Conceptual workflow for the synthesis of IV-361.

CDK7 Kinase Inhibition Assay

The inhibitory activity of IV-361 against CDK7 is determined using a biochemical kinase assay.

Protocol:

 Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable peptide substrate (e.g., a fragment of the C-terminal domain of RNA Polymerase II), ³³P-ATP, kinase assay buffer, and a range of concentrations of IV-361.

Procedure:

- The kinase reaction is initiated by adding the CDK7 complex to a mixture of the peptide substrate, ³³P-ATP, and varying concentrations of IV-361 in the kinase assay buffer.
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ³³P-ATP (e.g., via filtration and washing).
- The amount of incorporated radiolabel is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition at each concentration of **IV-361** is calculated relative to a control reaction without the inhibitor. The Ki value is then determined by fitting the data to an appropriate dose-response curve.



HCT-116 Cell Growth Inhibition Assay

The effect of IV-361 on cancer cell proliferation is assessed using a cell viability assay.

Protocol:

- Cell Culture: HCT-116 cells are cultured in appropriate media and conditions.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with a serial dilution of IV-361 for a specified period (e.g., 72 hours).
 - Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).
- Data Analysis: The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Study

The anti-tumor efficacy of **IV-361** in a living organism is evaluated using a mouse xenograft model.

Protocol:

- Animal Model: Female BALB/c nude mice are used.
- Procedure:
 - HCT-116 cells are implanted subcutaneously into the mice.
 - Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
 - The treatment group receives daily oral administration of IV-361 (e.g., 25 mg/kg), while the control group receives the vehicle.



- Tumor volume and body weight are measured regularly throughout the study.
- Data Analysis: The percentage of tumor growth inhibition in the treated group is calculated relative to the control group.

Conclusion

IV-361 is a promising selective CDK7 inhibitor with demonstrated anti-cancer activity in preclinical models. Its dual mechanism of action, involving both cell cycle arrest and transcriptional repression, makes it an attractive candidate for further development. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of **IV-361** and other CDK7 inhibitors. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted.

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References

- 1. IV-361 | CDK | 2055741-39-2 | Invivochem [invivochem.com]
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